molecular formula C20H21N3O2S2 B12143760 N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12143760
M. Wt: 399.5 g/mol
InChI Key: NWZNNLMSUFSYQB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance in targeting kinases, including EGFR (epidermal growth factor receptor). The structure comprises:

  • Arylacetamide moiety: N-(2-methoxy-5-methylphenyl) group, which contributes to solubility and target binding.
  • Tetrahydrobenzothienopyrimidine core: The 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl group introduces conformational rigidity and sulfur-based reactivity .

The compound’s design likely optimizes interactions with hydrophobic kinase pockets while balancing metabolic stability through partial hydrogenation of the benzothieno ring.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C20H21N3O2S2/c1-12-7-8-15(25-2)14(9-12)23-17(24)10-26-19-18-13-5-3-4-6-16(13)27-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24)

InChI Key

NWZNNLMSUFSYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Molecular Formula : C27H27N3O4S2
  • Molecular Weight : 493.65 g/mol
  • CAS Number : 1394199

This compound features a methoxy group and a tetrahydrobenzothieno moiety, which may contribute to its unique biological properties.

Synthesis

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Tetrahydrobenzothieno Moiety : This involves cyclization reactions that create the thieno-pyrimidine structure.
  • Substitution Reactions : The introduction of the methoxy and methyl groups on the phenyl ring is achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Microorganism Activity
Staphylococcus aureusModerate to high inhibition
Escherichia coliModerate inhibition
Bacillus subtilisHigh inhibition

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory mediators such as cytokines and prostaglandins. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Properties

Preliminary studies indicate potential anticancer activity. The compound appears to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

The biological activity of N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
  • Oxidative Stress Induction : The compound may increase oxidative stress in target cells leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various synthesized derivatives showed that modifications in the substituents significantly affected antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria.
  • Anti-inflammatory Research :
    • In vivo models demonstrated that treatment with the compound reduced inflammation markers significantly compared to control groups. This suggests potential therapeutic applications in chronic inflammatory diseases.
  • Cancer Cell Line Study :
    • Research involving human cancer cell lines indicated that the compound led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs differ in substituents on the phenyl ring, benzothienopyrimidine core, and sulfanyl-acetamide linker. Below is a comparative analysis:

Compound Name (CAS/Identifier) Substituents on Phenyl Ring Core Modifications Molecular Weight Key References
Target Compound 2-methoxy, 5-methyl 5,6,7,8-Tetrahydro 455.59 g/mol
N-(4-Chloro-2-methoxy-5-methylphenyl)-... () 4-chloro, 2-methoxy, 5-methyl 3-(4-methylphenyl), 4-oxo 541.06 g/mol
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-...)acetamide () 4-chloro, 2-methoxy, 5-methyl 3-ethyl, 4-oxo 505.05 g/mol
N-(5-Acetamido-2-methoxyphenyl)-... () 5-acetamido, 2-methoxy 3-(4-bromophenyl), 4-oxo 611.55 g/mol
N-(2,3-dimethylphenyl)-... (CAS 477330-62-4) 2,3-dimethyl 3-(4-methoxyphenyl), 4-oxo 505.7 g/mol
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS 379236-68-7) 2-methyl 5-(5-methylfuran-2-yl), 3-prop-2-enyl 489.59 g/mol
Key Observations:
  • Hydrogenation Effects : The target compound’s tetrahydro core improves solubility over fully aromatic analogs but may reduce π-π stacking in kinase binding .

Pharmacological and Physicochemical Properties

Anti-Proliferative Activity

Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit EGFR inhibition, with IC₅₀ values often <1 µM. Structural variations impact potency:

  • Tetrahydro Core: The target compound’s hydrogenated core may reduce off-target effects compared to non-hydrogenated analogs like CAS 379236-68-7 .
  • Substituent Positioning : 2-Methoxy-5-methylphenyl (target) vs. 4-methoxyphenyl (CAS 477330-62-4) alters steric bulk, affecting kinase selectivity .
Solubility and Bioavailability
  • Methoxy Groups : Enhance water solubility (e.g., target compound vs. 2,3-dimethylphenyl analog in ).
  • Acetamide Linkers : Improve membrane permeability; bromophenyl derivatives () may exhibit higher logP values, reducing bioavailability.

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